

Application Notes: Acriflavine Hydrochloride Staining for Live-Cell Imaging

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Compound of Interest

Compound Name: Acriflavine hydrochloride

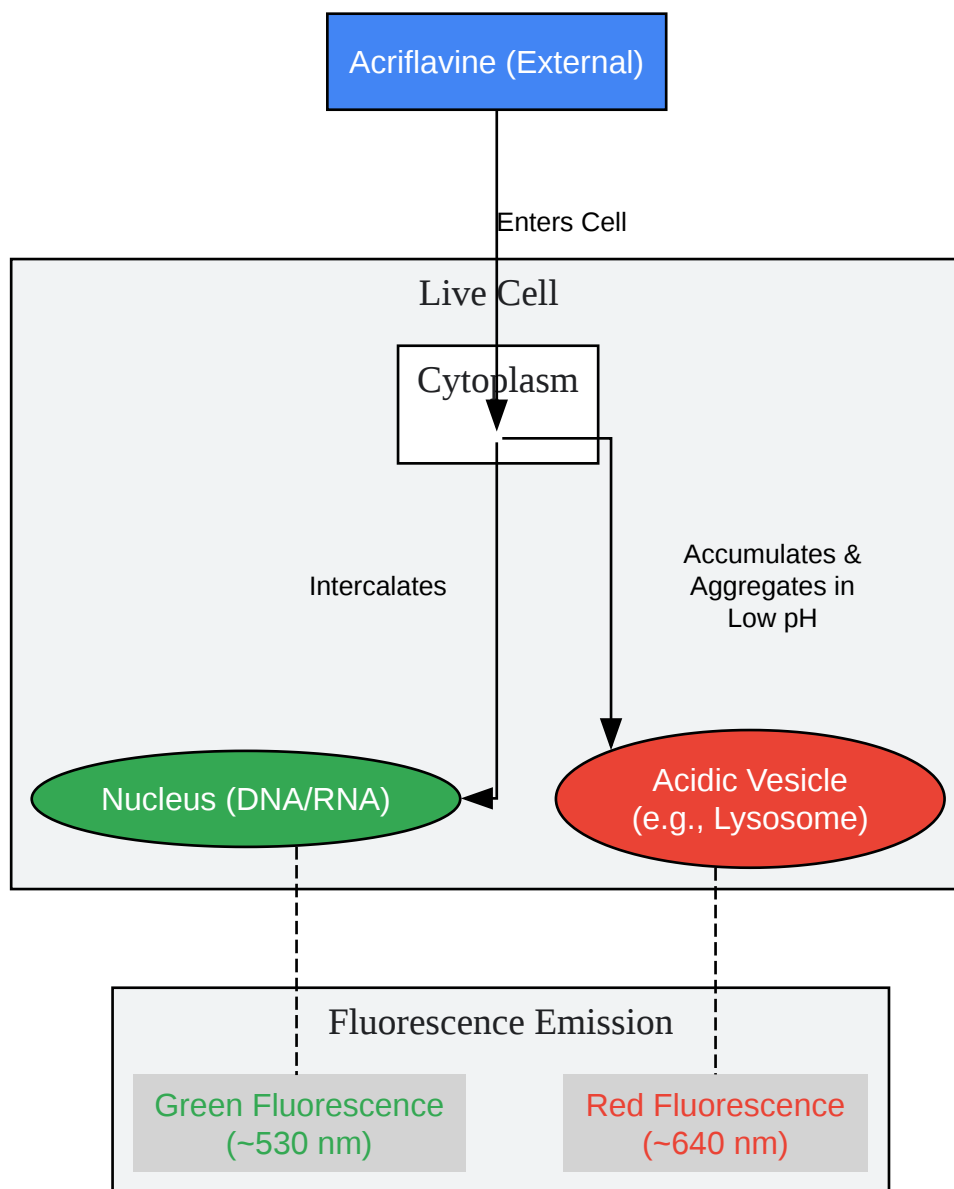
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Audience: Researchers, scientists, and drug development professionals.

Introduction **Acriflavine hydrochloride** is a versatile, cell-permeant fluorescent dye widely used in cellular biology for live-cell imaging. As a metachromatic dye, its fluorescence emission spectrum shifts depending on its local concentration and environment. This property allows it to differentially stain various subcellular compartments. Acriflavine is known to intercalate into nucleic acids (DNA and RNA), where it emits green fluorescence as a monomer.^{[1][2]} It also accumulates in acidic vesicular organelles (AVOs) such as lysosomes, endosomes, and autolysosomes, forming aggregates that emit red-to-orange fluorescence.^{[3][4]} This dual-staining capability makes it a powerful tool for simultaneously visualizing the nucleus and cytoplasm, monitoring dynamic processes like autophagy, and assessing cellular health in real-time.

Mechanism of Action Acriflavine passively crosses the plasma membrane of live cells. In the nucleus and cytoplasm, its monomeric form intercalates between the base pairs of DNA and RNA, resulting in a distinct green fluorescence upon excitation with blue light.^{[1][2]} Concurrently, the dye is sequestered and concentrated within the acidic lumen of AVOs. The low pH environment promotes the protonation and aggregation of acriflavine molecules, causing a metachromatic shift in its emission to red-orange wavelengths.^[4] This differential fluorescence allows for the ratiometric analysis of cellular compartments.



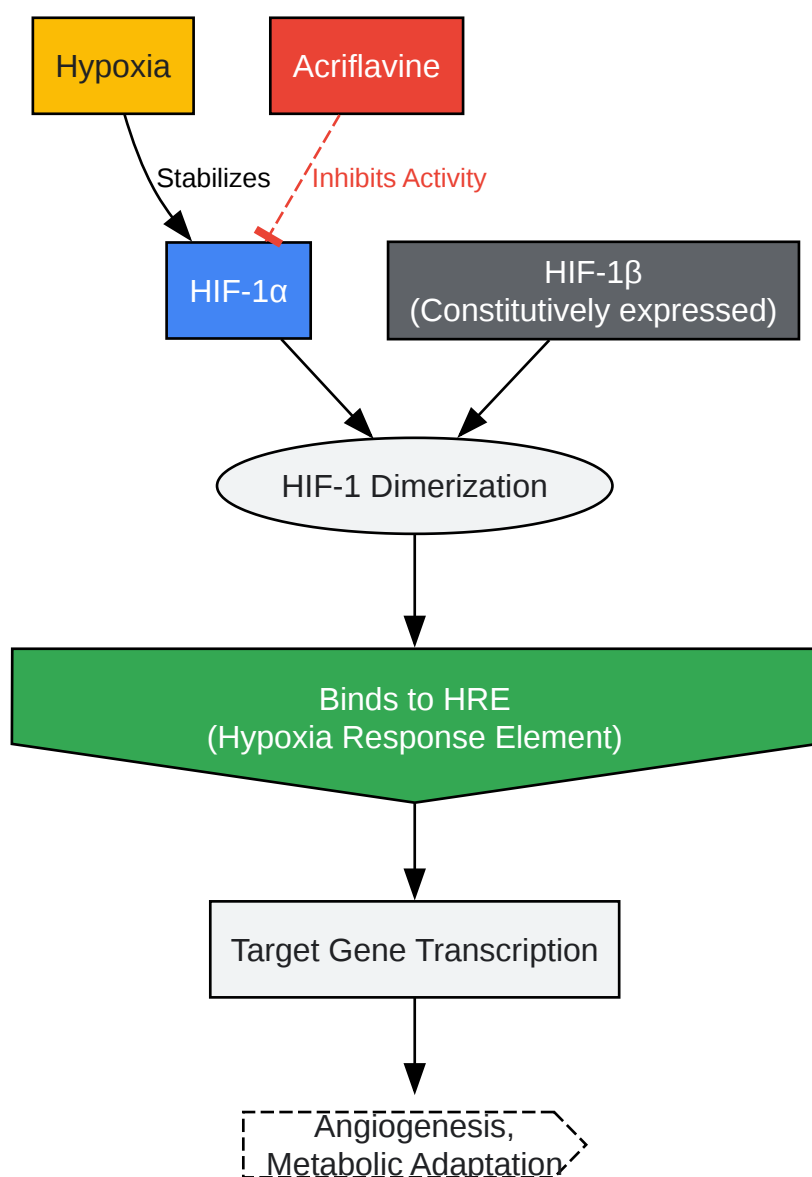
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Caption: Mechanism of acriflavine's metachromatic staining in a live cell.

Key Applications

- **Live-Cell Painting:** Acriflavine provides a simple, cost-effective method for "live-cell painting," enabling high-content analysis of cellular morphology and organization with a single dye.^[2]^[3] The two-channel fluorescence readout highlights the nucleus, cytoplasm, and acidic vesicles.

- **Monitoring Autophagy:** Autophagy is a cellular degradation process involving the formation of autophagosomes, which fuse with lysosomes to become autolysosomes.[5] Since these are acidic organelles, acriflavine can be used to visualize and quantify the accumulation of AVOs, serving as an indicator of autophagic activity.[6][7][8]
- **Drug Development and Toxicology:** Acriflavine has been identified as an inhibitor of hypoxia-inducible factors (HIFs), key regulators in cancer progression and angiogenesis.[1][9] This makes it a valuable tool for screening anti-cancer compounds and studying hypoxia-related signaling pathways. Its ability to detect sublethal phenotypic changes is also useful in toxicological assessments.[2]



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Caption: Inhibition of the HIF-1 signaling pathway by acriflavine.

Quantitative Data Summary

The optimal parameters for acriflavine staining can vary depending on the application, cell type, and instrumentation. The following tables provide a summary of key quantitative data from the literature.

Table 1: Spectral Properties of **Acriflavine Hydrochloride**

Target / Solvent	Excitation (λ_{ex})	Emission (λ_{em})	Reference
Nucleic Acids (Monomer)	~458 nm	~530 nm	[2]
Acidic Vesicles (Aggregate)	~458 nm	~640 nm	[2]
Water	416 nm	514 nm	

| Ethanol | 426 nm | 524 nm | |

Table 2: Recommended Staining Parameters for Live-Cell Imaging

Application	Example Cell Type	Acriflavine Concentration	Incubation Time	Reference
Live Cell Painting / Profiling	MCF-7, Huh-7	10 μ M	24 hours (drug treatment), followed by staining	[2][3]
Acidic Vesicle Imaging	Various	2.6 μ M	Not specified	[4]
Cytotoxicity Assays	Hepatocellular Carcinoma Cells	0 - 40 μ M	24 - 72 hours	[10][11]

| Staining Protists | Labyrinthulomycetes | 0.05% (w/v) | 4 minutes | [\[12\]](#) |

Experimental Protocols

This protocol provides a general methodology for staining adherent live cells with **acriflavine hydrochloride** for fluorescence microscopy.

Materials

- **Acriflavine hydrochloride** powder (e.g., Sigma-Aldrich)
- Live cells cultured on glass-bottom dishes, chamber slides, or multi-well plates
- Phosphate-Buffered Saline (PBS), sterile
- Complete cell culture medium, pre-warmed to 37°C
- Dimethyl sulfoxide (DMSO) for stock solution
- Fluorescence microscope with filter sets for green (e.g., FITC/GFP) and red (e.g., TRITC/RFP) fluorescence

Reagent Preparation

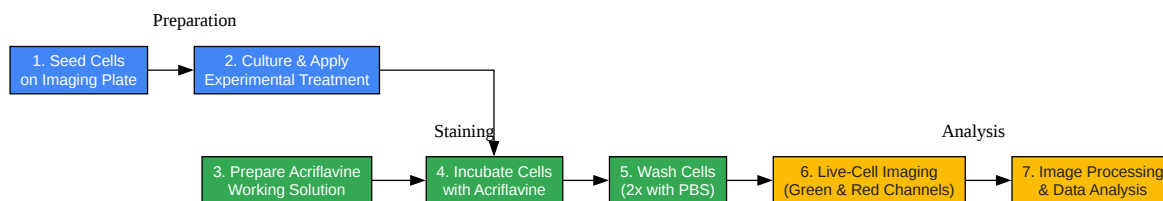
- **Acriflavine Stock Solution (10 mM):** Dissolve an appropriate amount of **acriflavine hydrochloride** powder in DMSO to make a 10 mM stock solution. Mix well by vortexing. Store in small aliquots at -20°C, protected from light.
- **Acriflavine Working Solution (e.g., 5 µM):** On the day of the experiment, thaw a stock solution aliquot. Dilute the 10 mM stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., for a 5 µM working solution, dilute the stock 1:2000). Mix gently by inverting the tube. Note: The optimal concentration may range from 1-10 µM and should be determined empirically for your specific cell type and application.

Staining Procedure for Live Cells

- **Cell Culture:** Seed cells onto an appropriate imaging vessel (e.g., glass-bottom 96-well plate) and culture until they reach the desired confluency (typically 60-80%). If applicable, perform experimental treatments (e.g., drug incubation) prior to staining.
- **Aspirate Medium:** Carefully remove the existing culture medium from the cells.
- **Staining:** Add the pre-warmed acriflavine working solution to the cells, ensuring the cell monolayer is completely covered.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. Incubation time may need optimization.
- **Washing:** Gently aspirate the staining solution. Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.
- **Imaging:** After the final wash, add fresh pre-warmed culture medium or a suitable imaging buffer to the cells. Proceed immediately to live-cell imaging.

Live-Cell Imaging and Analysis

- Place the imaging vessel on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
- **Green Channel:** Use a standard blue excitation filter (e.g., 450-490 nm) and a green emission filter (e.g., 515-565 nm) to visualize acriflavine bound to nucleic acids. The nucleus should appear bright green.
- **Red Channel:** Use the same excitation filter and a red emission filter (e.g., >590 nm long-pass) to visualize acriflavine aggregates in AVOs. These will appear as distinct red/orange puncta in the cytoplasm.
- Acquire images in both channels and create an overlay to observe the spatial relationship between the nucleus, cytoplasm, and acidic vesicles.



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Caption: Experimental workflow for acriflavine staining and live-cell imaging.

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